molecular formula C19H20F3N5O3 B2721415 1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097900-30-4

1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2721415
CAS RN: 2097900-30-4
M. Wt: 423.396
InChI Key: RBEAMHQGGUHBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
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Scientific Research Applications

Cyclocondensation Reactions and Heterocyclic Compound Synthesis

Research on similar compounds, such as imidazolidine-2,4-diones, demonstrates significant interest in cyclocondensation reactions with various reagents to produce heterocyclic compounds. These reactions are fundamental in synthesizing novel heterocycles, which are crucial for developing pharmaceuticals and materials science. For instance, cyclocondensation of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents leads to the production of imidazolidine-2,4-diones and other heterocycles, highlighting the compound's utility in synthesizing biologically active molecules (Sokolov et al., 2013).

Antimicrobial and Chemosensitization Research

Another area of application is in antimicrobial research, where derivatives of imidazolidine-4-one, a related structure, have been explored for their ability to sensitize Staphylococcus aureus, including MRSA strains, to antibiotics. This research avenue opens up potential applications of the compound in addressing antibiotic resistance, a growing concern in healthcare (Matys et al., 2015).

Spin-Crossover Materials

In materials science, compounds incorporating imidazolyl and pyridyl groups have been used to develop spin-crossover materials. These materials are promising for applications in sensors, memory devices, and displays due to their ability to switch between different magnetic states under external stimuli, such as temperature changes or light exposure. For example, research on iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds demonstrates the potential of such compounds in creating functional materials with controllable properties (Nishi et al., 2010).

Organic Synthesis and Catalysis

Additionally, compounds related to 1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione have been employed in organic synthesis and catalysis, illustrating their utility in constructing complex organic molecules. This includes their use in one-pot synthesis reactions and as intermediates in synthesizing pharmacologically active compounds, showcasing their versatility in organic chemistry (Lee & Lee, 2002).

properties

IUPAC Name

1-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-12-16(25-7-3-2-4-14(25)23-12)17(29)24-8-5-13(6-9-24)26-10-15(28)27(18(26)30)11-19(20,21)22/h2-4,7,13H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEAMHQGGUHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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